![molecular formula C22H22ClN5O2 B2907426 3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251548-81-8](/img/structure/B2907426.png)
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Anti-Fibrotic Activity
This compound has been studied for its potential anti-fibrotic activity. Fibrosis is a pathological condition characterized by excessive tissue repair and scarring, which can lead to organ dysfunction. The pyrimidine moiety, which is present in this compound, has been employed in the design of structures in medicinal chemistry with anti-fibrotic properties . Research suggests that derivatives of pyrimidine can inhibit the expression of collagen and hydroxyproline content in vitro, indicating potential as novel anti-fibrotic drugs .
Anti-Tubercular Agents
Another significant application is in the development of anti-tubercular agents. Tuberculosis (TB) remains a major global health challenge, and there is a constant need for new therapeutic agents. Compounds similar to 3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have been designed and synthesized for their activity against Mycobacterium tuberculosis . These compounds have shown promising results in inhibiting the growth of TB bacteria, with some derivatives exhibiting significant activity at low inhibitory concentrations .
Pharmacological Research
In pharmacological research, the compound’s structure is valuable due to its potential diverse biological activities. The presence of a triazole ring, a common pharmacophore, suggests that it could be useful in the synthesis of new drugs with antimicrobial, antiviral, or antitumor properties . Its structural features may be exploited to develop new medications with improved efficacy and safety profiles.
Chemical Biology
The compound’s heterocyclic structure makes it an important component in chemical biology. It can be used to construct novel libraries of heterocyclic compounds with potential biological activities. Such libraries are crucial for screening purposes to identify new bioactive molecules .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its benzamide and triazole components are versatile functional groups that can undergo various chemical reactions, enabling the creation of a wide range of derivatives with potential industrial and pharmaceutical applications .
Drug Discovery
Lastly, in drug discovery, the compound’s molecular framework can be used to design privileged structures. Privileged structures are molecular frameworks that are capable of providing a high degree of biological potency and selectivity. The triazole and piperidine rings present in the compound are examples of such structures that can be modified to discover new lead compounds in drug development .
Mechanism of Action
Target of Action
Similar compounds have been known to target extracellular signal-regulated kinases 1/2 (erk1/2), which play crucial roles in cell proliferation and differentiation .
Mode of Action
The compound interacts with its targets, possibly ERK1/2, leading to inhibition of their activity. This interaction can result in changes in cell signaling pathways, potentially leading to antineoplastic activity .
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The downstream effects of this interaction could include altered cell proliferation and differentiation, contributing to its potential antineoplastic activity.
Result of Action
The molecular and cellular effects of the compound’s action would likely include altered cell signaling, potentially leading to changes in cell proliferation and differentiation. This could contribute to its potential antineoplastic activity .
properties
IUPAC Name |
3-chloro-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-5-2-3-8-20(15)28-14-19(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-6-4-7-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQTGCQESZFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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